BIO5192 hydrate

Description

BenchChem offers high-quality BIO5192 hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BIO5192 hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H48Cl2N6O9S |

|---|---|

Molecular Weight |

835.8 g/mol |

IUPAC Name |

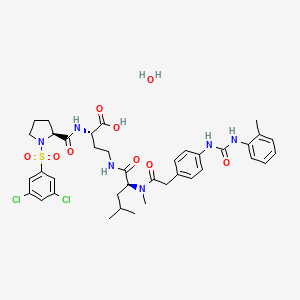

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate |

InChI |

InChI=1S/C38H46Cl2N6O8S.H2O/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29;/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52);1H2/t31-,32-,33-;/m0./s1 |

InChI Key |

UFRUIJQWPWSBMC-ZVJUSMSMSA-N |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O |

Origin of Product |

United States |

Foundational & Exploratory

BIO5192 Hydrate: A Technical Guide to its Mechanism of Action as a Potent VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO5192 hydrate is a synthetic small molecule that acts as a highly potent and selective antagonist of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth overview of the mechanism of action of BIO5192, with a focus on its role in disrupting the VLA-4/VCAM-1 axis. This interaction is critical in cell adhesion and trafficking, and its inhibition by BIO5192 leads to the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood. This document details the selectivity and potency of BIO5192, summarizes key experimental findings, provides detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the VLA-4/VCAM-1 Axis

The primary mechanism of action of BIO5192 hydrate is the competitive and reversible inhibition of the VLA-4 integrin. VLA-4 is a heterodimeric protein expressed on the surface of various cells, including hematopoietic stem and progenitor cells, lymphocytes, and monocytes. It plays a crucial role in cell adhesion by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells and bone marrow stromal cells.

This VLA-4/VCAM-1 interaction is a key component of the "homing" and retention of HSPCs within the bone marrow niche. By binding to VLA-4, BIO5192 effectively blocks this interaction, leading to the detachment of HSPCs from the bone marrow stroma and their subsequent egress into the peripheral circulation. This process is known as mobilization.

Signaling Pathway

The binding of VLA-4 to VCAM-1 initiates a cascade of intracellular signals that promote cell adhesion, migration, and survival. BIO5192, by preventing this initial binding, abrogates these downstream signaling events.

BIO5192: A Potent and Selective VLA-4 Antagonist for Therapeutic Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BIO5192, a small molecule inhibitor of the integrin Very Late Antigen-4 (VLA-4). VLA-4, also known as integrin α4β1, plays a critical role in cell adhesion and migration, making it a key therapeutic target in various inflammatory diseases and hematological applications.[1] This document details the mechanism of action, preclinical efficacy, and pharmacokinetic profile of BIO5192, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: Inhibition of the VLA-4/VCAM-1 Axis

BIO5192 is a highly potent and selective inhibitor of VLA-4, demonstrating a dissociation constant (Kd) of less than 10 pM.[2][3][4] Its primary mechanism of action involves the disruption of the interaction between VLA-4, expressed on the surface of leukocytes and hematopoietic stem and progenitor cells (HSPCs), and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial and stromal cells.[5][6] This inhibition prevents the adhesion and transmigration of inflammatory cells into tissues and modulates the retention of HSPCs within the bone marrow niche.[5][7]

VLA-4 Signaling Pathway

VLA-4 signaling is a bidirectional process, involving both "inside-out" and "outside-in" signaling pathways that regulate its adhesive activity. "Inside-out" signaling, often initiated by chemokine receptors like CXCR4, activates intracellular signaling cascades that lead to a conformational change in VLA-4, increasing its affinity for its ligands.[1][4] "Outside-in" signaling occurs upon ligand binding and triggers downstream pathways that influence cell behavior, such as proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the selectivity, potency, and in vivo efficacy of BIO5192.

Table 1: In Vitro Potency and Selectivity of BIO5192

| Target | Parameter | Value | Reference(s) |

| α4β1 (VLA-4) | Kd | < 10 pM | [2][3][4] |

| α4β1 (VLA-4) | IC50 | 1.8 nM | [2][3] |

| α9β1 | IC50 | 138 nM | |

| α2β1 | IC50 | 1053 nM | |

| α4β7 | IC50 | > 500 nM | |

| αIIbβ3 | IC50 | > 10,000 nM |

Table 2: In Vivo Efficacy of BIO5192 in Murine Models

| Model | Treatment | Outcome | Fold Increase (vs. Baseline) | Reference(s) |

| HSPC Mobilization | BIO5192 | Increase in circulating HSPCs | ~30-fold | [2][3][6] |

| HSPC Mobilization | BIO5192 + Plerixafor | Additive effect on HSPC mobilization | 3-fold (additive) | [6] |

| HSPC Mobilization | BIO5192 + Plerixafor + G-CSF | Enhanced HSPC mobilization | 17-fold (vs. G-CSF alone) | [6] |

Table 3: Pharmacokinetic Properties of BIO5192

| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/ml) | Reference(s) |

| Intravenous (i.v.) | 1 | 1.1 | - | [2] |

| Subcutaneous (s.c.) | 3 | 1.7 | 5,460 | [2] |

| Subcutaneous (s.c.) | 10 | 2.7 | - | [2] |

| Subcutaneous (s.c.) | 30 | 4.7 | 14,175 | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of BIO5192 are provided below.

In Vitro Cell Adhesion Assay

This protocol is a representative method for assessing the ability of BIO5192 to inhibit VLA-4-mediated cell adhesion to fibronectin.

Methodology:

-

Plate Coating: 96-well plates are coated with fibronectin. The remaining protein-binding sites are blocked with bovine serum albumin (BSA).[5]

-

Cell Preparation: VLA-4 expressing cells, such as the murine A20 lymphoma cell line, are labeled with a fluorescent dye like Calcein-AM.[5]

-

Inhibition: Labeled cells are pre-incubated with varying concentrations of BIO5192 or a vehicle control.

-

Adhesion: The treated cells are then seeded onto the fibronectin-coated plates and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of adhesion is calculated relative to the total fluorescence of the cells added to each well.[5]

In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

This protocol outlines the procedure for evaluating the in vivo efficacy of BIO5192 in mobilizing HSPCs in a murine model.

Methodology:

-

Animal Model: C57BL/6 mice are typically used for these studies.[5]

-

Drug Administration: BIO5192 is administered to the mice, often via intravenous or subcutaneous injection at specified doses.[2][5]

-

Blood Collection: Peripheral blood is collected at various time points post-administration.

-

Progenitor Cell Assay: The number of circulating HSPCs is quantified using a colony-forming unit (CFU) assay in methylcellulose-based media supplemented with cytokines.[5]

-

Data Analysis: The fold-increase in CFU numbers is calculated relative to baseline levels in untreated or vehicle-treated control mice.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction and assessment of EAE in rats, a common model for multiple sclerosis, to evaluate the therapeutic potential of BIO5192.

Methodology:

-

EAE Induction: EAE is induced in rats by immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG) in Complete Freund's Adjuvant (CFA), followed by the administration of pertussis toxin.[7][8][9]

-

Treatment: Treatment with BIO5192 (e.g., 30 mg/kg, subcutaneously, twice daily) is initiated at a predetermined time point, such as day 5 post-immunization.[2]

-

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, such as tail limpness and limb paralysis. Disease severity is quantified using a standardized clinical scoring system.

-

Outcome Measures: The efficacy of BIO5192 is determined by its ability to delay the onset of paralysis and reduce the overall severity of the disease compared to a vehicle-treated control group.[2]

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating BIO5192. Further research would be required to ascertain its current developmental stage.

Conclusion

BIO5192 is a potent and highly selective small molecule inhibitor of VLA-4 with demonstrated preclinical efficacy in models of hematopoietic stem cell mobilization and autoimmune disease. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a compelling candidate for further investigation in relevant therapeutic areas. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of VLA-4 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]

- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

The Role of BIO5192 in Interrupting the VCAM-1/VLA-4 Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) is a critical pathway in inflammatory responses and cell trafficking. This axis plays a pivotal role in the adhesion and migration of leukocytes and hematopoietic stem cells. BIO5192 is a potent and highly selective small molecule inhibitor of VLA-4, which effectively disrupts the VCAM-1/VLA-4 interaction. This technical guide provides an in-depth overview of the mechanism of action of BIO5192, its quantitative effects, and detailed experimental protocols for its evaluation.

Introduction to the VCAM-1/VLA-4 Axis

Vascular Cell Adhesion Molecule-1 (VCAM-1) is an immunoglobulin-like cell adhesion molecule expressed on the surface of endothelial cells upon activation by inflammatory cytokines.[1] Its primary ligand is the integrin receptor Very Late Antigen-4 (VLA-4, also known as α4β1 integrin), which is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic stem and progenitor cells (HSPCs).[2][3] The binding of VLA-4 to VCAM-1 mediates the adhesion of these cells to the vascular endothelium, a crucial step for their subsequent transmigration into tissues during inflammation and for the homing of HSPCs to the bone marrow.[3][4][5]

The VCAM-1/VLA-4 interaction is not merely a physical tether but also initiates intracellular signaling cascades that regulate cell behavior, such as proliferation and migration.[4][6] Dysregulation of this axis is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[7]

BIO5192: A Potent and Selective VLA-4 Inhibitor

BIO5192 is a small molecule antagonist that exhibits high affinity and selectivity for VLA-4.[1][2] By binding to VLA-4, BIO5192 allosterically inhibits its interaction with VCAM-1, thereby preventing the adhesion and subsequent migration of VLA-4 expressing cells.[8]

Quantitative Efficacy of BIO5192

The potency and selectivity of BIO5192 have been extensively characterized. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| Binding Affinity (Kd) for α4β1 (VLA-4) | < 10 pM | [1] |

| IC50 for α4β1 (VLA-4) | 1.8 nM | [1] |

Table 1: In Vitro Potency of BIO5192

| Integrin Subtype | IC50 (nM) | Selectivity (fold vs. α4β1) |

| α4β1 | 1.8 | 1 |

| α9β1 | 138 | 77 |

| α2β1 | 1053 | 585 |

| α4β7 | > 500 | > 278 |

| αIIbβ3 | > 10,000 | > 5556 |

Table 2: Selectivity Profile of BIO5192 against Various Integrins.[1]

| In Vivo Effect | Observation | Reference |

| Murine HSPC Mobilization | 30-fold increase over basal levels | [8][9] |

| Additive Effect with Plerixafor | 3-fold additive effect on HSPC mobilization | [9] |

| Combination with G-CSF and Plerixafor | 17-fold enhancement in mobilization compared to G-CSF alone | [9] |

Table 3: In Vivo Efficacy of BIO5192.

Signaling Pathways and Experimental Workflows

VCAM-1/VLA-4 Signaling Pathway Interruption by BIO5192

The binding of VCAM-1 to VLA-4 on leukocytes triggers a downstream signaling cascade that promotes cell adhesion and migration. A key player in this pathway is the activation of Rac-1, which in turn leads to the production of reactive oxygen species (ROS) and remodeling of the actin cytoskeleton. BIO5192, by blocking the initial VCAM-1/VLA-4 interaction, prevents the initiation of this signaling cascade.

Caption: VCAM-1/VLA-4 signaling pathway and its inhibition by BIO5192.

Experimental Workflow for Evaluating BIO5192

The evaluation of a VLA-4 inhibitor like BIO5192 typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy studies.

Caption: A typical experimental workflow for the preclinical evaluation of BIO5192.

Detailed Experimental Protocols

VLA-4-Dependent Cell Adhesion Assay

This protocol details a method to assess the ability of BIO5192 to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1.

Materials:

-

96-well flat-bottom microplates

-

Recombinant human VCAM-1/Fc chimera protein

-

Bovine Serum Albumin (BSA)

-

VLA-4 expressing cell line (e.g., Jurkat or A20 lymphoma cells)

-

Calcein-AM fluorescent dye

-

BIO5192

-

Phorbol 12-myristate 13-acetate (PMA) (optional, for cell activation)

-

Phosphate Buffered Saline (PBS)

-

Assay buffer (e.g., RPMI 1640)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with 100 µL of 2 µg/mL recombinant human VCAM-1/Fc in PBS overnight at 4°C.

-

Coat control wells with 1% BSA in PBS to measure non-specific binding.

-

The following day, wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibition Assay:

-

Pre-incubate the labeled cells with varying concentrations of BIO5192 (or vehicle control) for 30 minutes at 37°C.

-

(Optional) For studying activated VLA-4, add PMA to the cell suspension during the pre-incubation step.

-

-

Adhesion:

-

Add 100 µL of the cell suspension to each VCAM-1-coated and BSA-coated well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

-

Washing:

-

Gently wash the wells three to four times with pre-warmed assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Calculate the percentage of cell adhesion for each condition relative to the total fluorescence of the cells added to the wells.

-

In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice

This protocol outlines a method to evaluate the in vivo efficacy of BIO5192 in mobilizing HSPCs from the bone marrow to the peripheral blood in a murine model.[8]

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

BIO5192

-

Vehicle control (e.g., ethanol:propylene glycol:water)

-

Plerixafor (optional, for combination studies)

-

G-CSF (optional, for combination studies)

-

Heparin or EDTA for blood collection

-

Red blood cell lysis buffer

-

Methylcellulose-based medium for colony-forming unit (CFU) assays (e.g., MethoCult)

-

Antibodies for flow cytometry analysis of HSPCs (e.g., Lineage cocktail, Sca-1, c-Kit)

-

Flow cytometer

Procedure:

-

Animal Dosing:

-

Blood Collection:

-

Collect peripheral blood from the saphenous vein or via cardiac puncture at various time points post-injection (e.g., 0.5, 1, 3, 6 hours) into tubes containing an anticoagulant.[8]

-

-

Colony-Forming Unit (CFU) Assay:

-

Perform red blood cell lysis on the collected blood samples.

-

Plate the remaining mononuclear cells in methylcellulose-based medium supplemented with appropriate cytokines.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to quantify the number of mobilized progenitor cells.

-

-

Flow Cytometry Analysis:

-

Perform red blood cell lysis on a separate aliquot of peripheral blood.

-

Stain the mononuclear cells with a cocktail of fluorescently-labeled antibodies to identify HSPCs (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells).

-

Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of mobilized HSPCs.

-

-

Competitive Repopulation Assay (for functional assessment):

-

Pool peripheral blood mononuclear cells from mobilized donor mice (e.g., CD45.2+).

-

Mix these cells with a known number of competitor bone marrow cells from congenic mice (e.g., CD45.1+).

-

Transplant the cell mixture into lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+).

-

Analyze the peripheral blood of recipient mice at various time points post-transplantation by flow cytometry to determine the percentage of donor-derived cells, assessing the long-term repopulating ability of the mobilized HSPCs.[8]

-

Conclusion

BIO5192 is a highly potent and selective inhibitor of the VCAM-1/VLA-4 interaction. Its ability to disrupt this critical adhesion and signaling pathway has significant therapeutic potential in various inflammatory diseases and for the mobilization of hematopoietic stem cells. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of BIO5192 and other VLA-4 antagonists. The provided diagrams offer a visual representation of the underlying molecular mechanisms and the experimental strategies employed in this field of research.

References

- 1. BIO 5192 | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Crosstalk between CXCR4/SDF-1 and VLA-4/VCAM-1 pathways regulates neutrophil retention in the bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Involvement of M1 Macrophage and VLA4/VCAM-1 Pathway in the Valvular Damage Due to Rheumatic Heart Disease [imrpress.com]

- 7. Hematopoietic stem and progenitor cell mobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lornajane.net [lornajane.net]

BIO5192 Hydrate: A Technical Guide to Hematopoietic Stem Cell Mobilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIO5192 hydrate, a potent and selective small molecule inhibitor of the α4β1 integrin, Very Late Antigen-4 (VLA-4). It details the mechanism of action, presents key quantitative data on its efficacy in hematopoietic stem cell (HSC) mobilization, and provides detailed experimental protocols for its use in research settings.

Core Mechanism of Action: Targeting the VLA-4/VCAM-1 Axis

Hematopoietic stem and progenitor cells (HSPCs) are retained within the bone marrow niche through a series of adhesion molecules.[1] One of the critical interactions is mediated by VLA-4 on the surface of HSPCs and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed by stromal cells.[1] BIO5192 acts as a VLA-4 antagonist, disrupting this interaction and leading to the mobilization of HSPCs from the bone marrow into the peripheral blood.[1][2] This targeted disruption of a key retention signal forms the basis of its utility as a mobilizing agent.[1][2]

BIO5192 is a highly selective inhibitor of VLA-4, with a significantly higher affinity for α4β1 compared to other integrins.[3] This selectivity minimizes off-target effects and contributes to its potent mobilizing activity. The dissociation constant (Kd) for VLA-4 is less than 10 pM.[3]

Signaling Pathway of VLA-4 Inhibition by BIO5192

References

Investigating Lymphocyte Trafficking with BIO5192 Hydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of BIO5192 hydrate, a potent and selective small-molecule inhibitor of the α4β1 integrin (Very Late Antigen-4 or VLA-4), for the investigation of lymphocyte trafficking. This document details the mechanism of action of BIO5192, provides structured quantitative data, outlines detailed experimental protocols for in vitro and in vivo studies, and visualizes the core signaling pathways and experimental workflows.

Introduction to BIO5192 Hydrate and Lymphocyte Trafficking

Lymphocyte trafficking is a fundamental process in the immune system, orchestrating immune surveillance, inflammation, and adaptive immune responses. This process is mediated by a series of molecular interactions, with the adhesion of lymphocytes to the vascular endothelium being a critical step. The integrin α4β1 (VLA-4), expressed on the surface of lymphocytes and other leukocytes, plays a pivotal role in this process by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells.

BIO5192 hydrate is a high-affinity, selective inhibitor of VLA-4. By blocking the interaction between VLA-4 and VCAM-1, BIO5192 effectively modulates lymphocyte adhesion and subsequent migration into tissues. This makes it an invaluable tool for studying the roles of VLA-4 in various physiological and pathological processes, including autoimmune diseases and cancer metastasis.

Mechanism of Action of BIO5192 Hydrate

BIO5192 acts as an antagonist of the VLA-4 integrin. Integrin activation is a dynamic process regulated by both intracellular ("inside-out") and extracellular ("outside-in") signals. BIO5192 functions by binding to VLA-4 and preventing its interaction with VCAM-1, thereby inhibiting the initial tethering and firm adhesion of lymphocytes to the endothelium, which are prerequisite steps for their extravasation into tissues.

Quantitative Data for BIO5192 Hydrate

The following tables summarize the key quantitative data for BIO5192 hydrate, providing a basis for experimental design and interpretation.

Table 1: In Vitro Inhibitory Activity of BIO5192

| Target | IC50 (nM) | Ligand | Assay Type | Reference |

| α4β1 (VLA-4) | 1.8 | VCAM-1 | Cell-based adhesion assay | [1][2] |

| α9β1 | 138 | VCAM-1 | Cell-based adhesion assay | [3] |

| α2β1 | 1053 | Collagen | Cell-based adhesion assay | [3] |

| α4β7 | >500 | MAdCAM-1 | Cell-based adhesion assay | [3] |

| αIIbβ3 | >10,000 | Fibrinogen | Platelet aggregation assay | [3] |

Table 2: Effects of BIO5192 on Cell Adhesion and Mobilization

| Experimental Model | Cell Type | BIO5192 Concentration/Dose | Observed Effect | Reference |

| In vitro adhesion to fibronectin | Murine A20 lymphoma cells | 1 µg/mL | 43% reduction in adhesion of untreated cells | [4] |

| In vitro adhesion to fibronectin | Murine A20 lymphoma cells (PMA-stimulated) | 1 µg/mL | 36% reduction in adhesion | [4] |

| In vivo mobilization | Murine hematopoietic stem and progenitor cells (HSPCs) | 1 mg/kg (i.v.) | 30-fold increase in mobilization over basal levels | [1][4] |

| In vivo mobilization (combination therapy) | Murine HSPCs | 1 mg/kg BIO5192 (i.v.) + 5 mg/kg Plerixafor (s.c.) | Additive effect on progenitor mobilization | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate lymphocyte trafficking using BIO5192 hydrate.

In Vitro Static Lymphocyte Adhesion Assay

This assay measures the ability of lymphocytes to adhere to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin, and the inhibitory effect of BIO5192.

Materials:

-

96-well, flat-bottom, tissue culture-treated plates

-

Recombinant human or mouse VCAM-1/Fc chimera or fibronectin

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes

-

Cell culture medium (e.g., RPMI-1640)

-

Calcein-AM or other fluorescent cell viability dye

-

BIO5192 hydrate

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 50 µL of VCAM-1 (e.g., 10 µg/mL in PBS) or fibronectin (e.g., 20 µg/mL in PBS) overnight at 4°C.

-

The next day, wash the wells twice with PBS to remove unbound protein.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells twice with PBS before use.

-

-

Cell Preparation and Labeling:

-

Harvest lymphocytes and resuspend them in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

-

Label the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with serum-free medium to remove excess dye.

-

Resuspend the labeled cells in culture medium.

-

-

Inhibition with BIO5192:

-

Prepare a stock solution of BIO5192 hydrate in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of BIO5192 in culture medium to achieve the desired final concentrations.

-

Pre-incubate the labeled lymphocytes with different concentrations of BIO5192 (or vehicle control) for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) to each coated well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of PBS or culture medium to each well.

-

Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).

-

Calculate the percentage of adherent cells for each condition relative to the total fluorescence of the input cells.

-

In Vitro Lymphocyte Transwell Migration Assay

This assay assesses the ability of lymphocytes to migrate through a porous membrane towards a chemoattractant, a process that can be inhibited by blocking VLA-4-mediated adhesion to the membrane.

Materials:

-

Transwell inserts (e.g., 5 or 8 µm pore size) for 24-well plates

-

Recombinant human or mouse VCAM-1/Fc chimera or fibronectin

-

Chemoattractant (e.g., CXCL12/SDF-1α)

-

Lymphocyte cell line or primary lymphocytes

-

Cell culture medium

-

BIO5192 hydrate

-

Flow cytometer or fluorescence microscope for quantification

Procedure:

-

Insert Coating:

-

Coat the top surface of the Transwell insert membrane with VCAM-1 or fibronectin overnight at 4°C.

-

Wash and block the membrane as described in the static adhesion assay protocol.

-

-

Chemoattractant Gradient:

-

Add culture medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate.

-

Add culture medium without the chemoattractant to the upper chamber (the Transwell insert).

-

-

Cell Preparation and Inhibition:

-

Prepare and pre-incubate lymphocytes with BIO5192 or vehicle control as described previously.

-

Resuspend the cells in serum-free medium.

-

-

Migration Assay:

-

Add the pre-incubated cell suspension (e.g., 1 x 10^5 cells in 100 µL) to the upper chamber of the Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

Carefully remove the Transwell insert.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or by staining the migrated cells on the bottom of the membrane and counting them under a microscope.

-

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis, characterized by inflammatory lymphocyte infiltration into the central nervous system (CNS). This model is suitable for evaluating the in vivo efficacy of BIO5192 in preventing lymphocyte trafficking to an inflamed site.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

BIO5192 hydrate

-

Vehicle for BIO5192 (e.g., as described in literature[4])

-

Clinical scoring system for EAE

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

BIO5192 Administration:

-

Prepare BIO5192 for administration (e.g., subcutaneous or intravenous injection).

-

Begin treatment with BIO5192 at a predetermined dose (e.g., 30 mg/kg, s.c., twice daily[1]) either prophylactically (starting from day of immunization) or therapeutically (starting after disease onset). A vehicle control group should be included.

-

-

Monitoring and Evaluation:

-

Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and record their clinical scores.

-

At the end of the experiment, tissues such as the spinal cord and brain can be harvested for histological analysis (to assess immune cell infiltration and demyelination) and flow cytometry (to quantify lymphocyte populations).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

VLA-4 "Inside-Out" and "Outside-In" Signaling

Caption: VLA-4 signaling pathways involved in lymphocyte adhesion and migration.

Experimental Workflow for In Vitro Adhesion Assay

Caption: Workflow for the in vitro static lymphocyte adhesion assay.

Logical Relationship in EAE Model

Caption: Logical flow of EAE pathogenesis and the inhibitory point of BIO5192.

Conclusion

BIO5192 hydrate is a powerful and specific tool for dissecting the role of VLA-4 in lymphocyte trafficking. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies in this area. The visualization of the underlying signaling pathways and experimental workflows further aids in the conceptual understanding and practical implementation of these investigations. By leveraging BIO5192, the scientific community can continue to unravel the complexities of immune cell migration and its implications for health and disease.

References

The Pharmacology of BIO5192 Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth overview of the pharmacology of BIO5192 hydrate, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in preclinical research models. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development. As a preclinical research compound, information on clinical trials involving BIO5192 is not publicly available.

Introduction

Integrin α4β1 (VLA-4) is a cell surface receptor that plays a critical role in cell adhesion and migration. It is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic stem and progenitor cells (HSPCs). VLA-4 mediates cell-cell and cell-matrix interactions by binding to its primary ligands: vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells and the alternatively spliced fibronectin connecting segment-1 (CS-1). These interactions are fundamental to inflammatory responses and hematopoiesis.

BIO5192 hydrate acts as a competitive antagonist of VLA-4, effectively blocking its interaction with its ligands. This inhibitory action forms the basis of its therapeutic potential in inflammatory diseases and its utility as a mobilizing agent for HSPCs.

Mechanism of Action

BIO5192 selectively binds to VLA-4, preventing the adhesion of VLA-4-expressing cells to VCAM-1 and fibronectin. This disruption of the VLA-4/VCAM-1 and VLA-4/fibronectin axes inhibits the transmigration of leukocytes across the vascular endothelium into sites of inflammation. In the context of hematopoiesis, the blockade of VLA-4 interaction with its ligands in the bone marrow microenvironment leads to the mobilization of HSPCs into the peripheral blood.

VLA-4 Signaling Pathways

The binding of BIO5192 to VLA-4 interferes with both "inside-out" and "outside-in" signaling pathways that are crucial for regulating integrin activation and function.

-

Inside-Out Signaling: This pathway is initiated by intracellular signals, such as those from chemokine receptors or the B-cell receptor (BCR), which lead to a conformational change in VLA-4, increasing its affinity for its ligands. BIO5192, by occupying the ligand-binding site, prevents the functional consequences of this activation.

-

Outside-In Signaling: Upon ligand binding, VLA-4 initiates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which influence cell proliferation, survival, and differentiation. By preventing ligand binding, BIO5192 inhibits these downstream signaling events.

Below are diagrams illustrating the VLA-4 signaling pathways and the inhibitory effect of BIO5192.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BIO5192 hydrate.

Table 1: Binding Affinity and Potency

| Parameter | Value | Reference |

| Binding Affinity (Kd) | < 10 pM | [1][2] |

| IC50 (α4β1) | 1.8 nM | [1][2] |

Table 2: In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Dosage | Effect | Reference |

| 30 mg/kg, s.c., twice daily | Delays paralysis | [1][2] |

Table 3: In Vivo Efficacy in Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice

| Dosage | Effect | Reference |

| 1 mg/kg, i.v. (with Plerixafor) | Additive effect on progenitor mobilization | [1][2] |

Table 4: Pharmacokinetic Parameters in Mice

| Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/mL) | Reference |

| i.v. | 1 | 1.1 | - | [1] |

| s.c. | 3 | 1.7 | 5,460 | [1] |

| s.c. | 10 | 2.7 | - | [1] |

| s.c. | 30 | 4.7 | 14,175 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving BIO5192.

VLA-4 Competitive Binding Assay

This protocol is a representative method for assessing the ability of BIO5192 to inhibit the binding of a fluorescently labeled ligand to VLA-4 on cells.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat cells)

-

Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)

-

BIO5192 hydrate

-

Assay buffer (e.g., HEPES-buffered saline with 0.1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and harvest VLA-4 expressing cells. Wash the cells with assay buffer and resuspend to a concentration of 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare a serial dilution of BIO5192 in assay buffer.

-

Incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the BIO5192 dilutions to the respective wells.

-

Ligand Addition: Add 50 µL of the fluorescently labeled VLA-4 ligand to each well at a final concentration near its Kd.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population in each well.

-

Data Analysis: Plot the MFI against the concentration of BIO5192. Calculate the IC50 value, which is the concentration of BIO5192 that inhibits 50% of the fluorescent ligand binding.

Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice

This protocol describes a method to evaluate the in vivo efficacy of BIO5192 in mobilizing HSPCs.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

BIO5192 hydrate

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Plerixafor (optional, for combination studies)

-

G-CSF (optional, for combination studies)

-

Materials for retro-orbital blood collection

-

Methylcellulose-based medium for colony-forming unit (CFU) assays

-

Flow cytometry antibodies for HSPC analysis (e.g., Lineage, c-Kit, Sca-1)

Procedure:

-

Animal Acclimation: Acclimate mice for at least one week before the experiment.

-

Drug Administration:

-

Single Agent: Administer BIO5192 (e.g., 1 mg/kg) via intravenous (i.v.) or subcutaneous (s.c.) injection.

-

Combination Therapy: Co-administer BIO5192 with Plerixafor (e.g., 5 mg/kg, s.c.) or after a course of G-CSF (e.g., 100 µg/kg/day for 4 days).

-

-

Blood Collection: At various time points post-injection (e.g., 1, 3, 6 hours), collect peripheral blood via retro-orbital bleeding.

-

CFU Assay: Plate a defined volume of blood in methylcellulose medium. Incubate for 7-10 days and count the number of hematopoietic colonies.

-

Flow Cytometry Analysis: Lyse red blood cells and stain the remaining cells with fluorescently labeled antibodies against HSPC markers to quantify the number of mobilized HSPCs.

-

Data Analysis: Compare the number of mobilized HSPCs (CFUs or flow cytometry counts) between the BIO5192-treated groups and the vehicle control group.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of EAE in mice and the evaluation of BIO5192's therapeutic effect.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

BIO5192 hydrate

-

Vehicle

-

Clinical scoring sheet

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer pertussis toxin intraperitoneally.

-

-

Treatment: Begin treatment with BIO5192 (e.g., 30 mg/kg, s.c., twice daily) or vehicle at a predetermined time point (e.g., at the onset of clinical signs).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

Data Analysis: Compare the mean clinical scores and disease incidence between the BIO5192-treated and vehicle-treated groups.

Conclusion

BIO5192 hydrate is a valuable research tool for investigating the roles of VLA-4 in various physiological and pathological processes. Its high potency and selectivity make it an ideal compound for preclinical studies in inflammation, autoimmune diseases, and hematology. This technical guide provides a foundational understanding of the pharmacology of BIO5192 and detailed protocols to facilitate its use in a research setting. Further investigation into the downstream signaling consequences of VLA-4 inhibition by BIO5192 will continue to enhance our understanding of its molecular mechanisms.

References

BIO5192 Hydrate: A Technical Guide for In Vitro Studies of Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 hydrate is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] VLA-4 plays a critical role in cell adhesion, particularly in the context of leukocyte trafficking and hematopoietic stem and progenitor cell (HSPC) mobilization.[1][4] By interrupting the interaction between VLA-4 and its primary ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin, BIO5192 provides a powerful tool for studying and modulating cell adhesion processes in vitro.[4] This technical guide provides an in-depth overview of BIO5192 hydrate, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for in vitro cell adhesion assays, and a visualization of the associated signaling pathways.

Core Mechanism of Action

BIO5192 is a high-affinity antagonist of VLA-4, with a dissociation constant (Kd) of less than 10 pM.[1][2][3] It selectively binds to the α4β1 integrin, thereby preventing its engagement with VCAM-1 and fibronectin.[4] This blockade of the VLA-4/VCAM-1 axis disrupts the adhesion of cells expressing VLA-4, such as lymphocytes and hematopoietic stem cells, to the vascular endothelium and the extracellular matrix.[4][5]

Quantitative Data on BIO5192 Activity

The efficacy of BIO5192 in modulating cell adhesion and related processes has been quantified in several studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | < 10 pM | α4β1 Integrin | [1][2][3] |

| IC50 vs. α4β1 | 1.8 nM | Jurkat cells | [1][2][3] |

| IC50 vs. α9β1 | 138 nM | N/A | [1] |

| IC50 vs. α2β1 | 1053 nM | N/A | [1] |

| IC50 vs. α4β7 | > 500 nM | N/A | [1] |

| IC50 vs. αIIbβ3 | > 10,000 nM | N/A | [1] |

| Experimental Endpoint | BIO5192 Effect | Cell Type/System | Reference |

| Inhibition of cell binding to fibronectin (untreated cells) | 43% reduction | Murine A20 lymphoma cells | [4] |

| Inhibition of cell binding to fibronectin (PMA-stimulated cells) | 36% reduction | Murine A20 lymphoma cells | [4] |

| Mobilization of murine HSPCs | 30-fold increase over basal levels | Murine model | [4][5][6] |

| HSPC mobilization (in combination with Plerixafor) | 3-fold additive effect | Murine model | [4][5][6] |

| HSPC mobilization (in combination with G-CSF and Plerixafor) | 17-fold enhancement compared to G-CSF alone | Murine model | [4][5][6] |

Experimental Protocols

In Vitro Cell Adhesion Assay Using BIO5192 Hydrate

This protocol describes a method to quantify the inhibitory effect of BIO5192 on the adhesion of VLA-4 expressing cells to fibronectin-coated surfaces.

Materials:

-

BIO5192 hydrate (soluble in DMSO)[1]

-

VLA-4 expressing cells (e.g., Jurkat, Molt-4, or primary lymphocytes)

-

Fibronectin

-

96-well tissue culture plates

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Serum-free cell culture medium

-

Calcein-AM or other suitable fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Prepare a 50 µg/mL solution of fibronectin in sterile PBS.

-

Add 100 µL of the fibronectin solution to the desired number of wells in a 96-well plate.

-

To other wells, add 100 µL of 1% BSA in PBS to serve as a negative control.

-

Incubate the plate overnight at 4°C.

-

The next day, aspirate the coating solutions and wash the wells twice with 200 µL of sterile PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to all wells and incubate for 1 hour at 37°C.

-

Wash the wells twice with 200 µL of sterile PBS.

-

-

Cell Preparation and Treatment:

-

Prepare a stock solution of BIO5192 hydrate in DMSO. Further dilute in serum-free medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration).

-

Harvest VLA-4 expressing cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Label the cells with Calcein-AM according to the manufacturer's instructions.

-

In separate tubes, incubate the cell suspension with the different concentrations of BIO5192 or vehicle control for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Aspirate the final PBS wash from the coated plate.

-

Add 100 µL of the pre-treated cell suspension to each well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Gently wash the wells 2-3 times with 200 µL of pre-warmed PBS to remove non-adherent cells.

-

After the final wash, add 100 µL of PBS to each well.

-

-

Quantification:

-

Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

-

The percentage of cell adhesion can be calculated as: (Fluorescence of test well / Fluorescence of total seeded cells) x 100.

-

Signaling Pathways and Visualizations

VLA-4 Mediated Cell Adhesion Signaling

Upon binding to its ligands (VCAM-1 or fibronectin), VLA-4 initiates an intracellular signaling cascade that promotes cell adhesion and migration. This process often involves the recruitment and activation of several key signaling molecules. The α4 cytoplasmic domain can activate c-Src, leading to the phosphorylation of p130Cas and subsequent activation of the Rac GTPase, which is a critical regulator of the actin cytoskeleton and cell motility.[2]

Caption: VLA-4 signaling pathway and the inhibitory action of BIO5192.

Experimental Workflow for In Vitro Cell Adhesion Assay

The following diagram outlines the key steps in the experimental protocol for assessing the effect of BIO5192 on cell adhesion.

Caption: Workflow for the BIO5192 in vitro cell adhesion assay.

Conclusion

BIO5192 hydrate is a valuable research tool for the in vitro investigation of cell adhesion mechanisms mediated by the VLA-4 integrin. Its high potency and selectivity allow for precise modulation of VLA-4-dependent cellular interactions. The provided protocols and pathway diagrams serve as a comprehensive resource for researchers and drug development professionals seeking to utilize BIO5192 in their studies of cell adhesion and related biological processes.

References

- 1. VLA-4 - Wikipedia [en.wikipedia.org]

- 2. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VLA‐4 Molecules on Tumor Cells Initiate an Adhesive Interaction with VCAM‐1 Molecules on Endothelial Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

The Biological Activity of BIO5192 Hydrate in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of BIO5192 hydrate in murine models. BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). Its primary mechanism of action involves the disruption of the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2] This guide will detail the significant findings from preclinical murine studies, focusing on its role in hematopoietic stem cell mobilization and the amelioration of experimental autoimmune encephalomyelitis.

Core Mechanism of Action: VLA-4 Inhibition

BIO5192 exhibits high affinity and selectivity for α4β1 integrin. The disruption of the VLA-4/VCAM-1 axis by BIO5192 is central to its observed biological effects. This interaction is a key component of cell adhesion and trafficking processes in the body.[1][2]

Signaling Pathway of VLA-4 Inhibition by BIO5192

The following diagram illustrates the signaling pathway affected by BIO5192. By blocking the VLA-4 receptor, BIO5192 prevents its binding to VCAM-1, which is expressed on endothelial and stromal cells. This inhibition disrupts the adhesion and transendothelial migration of leukocytes and hematopoietic stem and progenitor cells (HSPCs).

Caption: Mechanism of BIO5192 action on the VLA-4/VCAM-1 axis.

Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

A primary and well-documented biological activity of BIO5192 in murine models is its ability to induce the mobilization of HSPCs from the bone marrow into the peripheral blood.[1][2]

Quantitative Data on HSPC Mobilization

The following tables summarize the key quantitative findings from studies evaluating BIO5192's effect on HSPC mobilization.

Table 1: In Vitro Activity and Pharmacokinetics of BIO5192

| Parameter | Value | Reference |

| Binding Affinity (Kd) for α4β1 | < 10 pM | |

| IC50 for α4β1 | 1.8 nM | [3] |

| IC50 for α9β1 | 138 nM | |

| IC50 for α2β1 | 1053 nM | |

| IC50 for α4β7 | > 500 nM | |

| IC50 for αIIbβ3 | > 10,000 nM | |

| Terminal Half-life (1 mg/kg, i.v.) | 1.1 hours | [3] |

| Terminal Half-life (3 mg/kg, s.c.) | 1.7 hours | [3] |

| Terminal Half-life (10 mg/kg, s.c.) | 2.7 hours | [3] |

| Terminal Half-life (30 mg/kg, s.c.) | 4.7 hours | [3] |

| AUC (3 mg/kg, s.c.) | 5,460 hng/ml | [3] |

| AUC (30 mg/kg, s.c.) | 14,175 hng/ml | [3] |

Table 2: In Vivo Efficacy of BIO5192 in HSPC Mobilization in Murine Models

| Treatment Group | Fold Increase in HSPCs (vs. basal) | Reference |

| BIO5192 alone | 30-fold | [1][2][4] |

| BIO5192 + Plerixafor | 3-fold additive effect (vs. single agents) | [1][2][4] |

| BIO5192 + Plerixafor + G-CSF | 17-fold (vs. G-CSF alone) | [1][2][4] |

| BIO5192 + Plerixafor + G-CSF | 135-fold (vs. baseline) | [1] |

Experimental Protocols for HSPC Mobilization

1. Murine Models:

-

Studies have utilized mouse strains such as 129Sv/J, C57BL/6J, and B6.SJL-Ptprca Pepcb/BoyJ.[1][4] All animal procedures were approved by the respective Institutional Animal Care and Use Committees.[1][4]

2. Drug Preparation and Administration:

-

BIO5192 was supplied as a sterile powder and reconstituted at 200 μg/mL in a vehicle of ethanol:propylene glycol:water (10:36:54) at pH 7.0.[1][4]

-

For mobilization studies, BIO5192 was administered intravenously (i.v.) at doses ranging from 0.001 to 3 mg/kg.[1] A common effective dose was 1 mg/kg i.v.[1]

-

Plerixafor was administered subcutaneously (s.c.) at 5 mg/kg.[1]

-

Recombinant human G-CSF was administered s.c. at 250 μg/kg per day for 5 days.[1]

3. Assessment of HSPC Mobilization:

-

Colony-Forming Cell (CFC) Assays: Peripheral blood was collected at various time points after drug administration. Mononuclear cells were isolated and cultured in methylcellulose-based media supplemented with cytokines (e.g., IL-3, IL-6, SCF) to quantify the number of colony-forming units, typically for granulocyte-macrophage progenitors (CFU-GM).[1]

-

Competitive Repopulation Assay: To assess the functionality of mobilized stem cells, peripheral blood mononuclear cells from treated donor mice (e.g., C57BL/6, CD45.2+) were transplanted into lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+ F1) along with a known number of competitor bone marrow cells from congenic mice (CD45.1+).[1] Donor cell engraftment was monitored over several months by flow cytometry for CD45.2+ cells in the peripheral blood of recipients.[1] Secondary transplantations were also performed to confirm long-term repopulating ability.[1]

Experimental Workflow for HSPC Mobilization and Analysis

Caption: Workflow for HSPC mobilization studies with BIO5192.

Efficacy in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

BIO5192 has also been evaluated in a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), where it demonstrated therapeutic potential by delaying disease onset.

Quantitative Data from EAE Studies

Table 3: Efficacy of BIO5192 in the Murine EAE Model

| Parameter | Treatment Group | Result | Reference |

| Disease Onset | BIO5192 (30 mg/kg; s.c; bid; days 5-14) | 3-day delay in paralysis onset | [3] |

Experimental Protocol for EAE

1. EAE Induction:

-

Mice are immunized subcutaneously with an emulsion of a myelin-specific peptide, such as myelin oligodendrocyte glycoprotein 35-55 (MOG35-55), in Complete Freund's Adjuvant (CFA).[5][6]

-

Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of pathogenic T cells into the central nervous system.[5][6]

2. BIO5192 Treatment:

-

A documented therapeutic regimen for BIO5192 in the EAE model is 30 mg/kg administered subcutaneously, twice daily (bid), from day 5 to day 14 post-immunization.[3]

3. Clinical Assessment:

-

Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.

In Vitro Binding and Adhesion Assays

The inhibitory activity of BIO5192 on VLA-4 has been confirmed through in vitro assays.

Experimental Protocol for In Vitro Adhesion Assay

1. Cell Lines:

-

VLA-4 expressing cell lines, such as the murine A20 lymphoma cell line, are used.[1]

2. Assay Principle:

-

The ability of BIO5192 to block the binding of VLA-4 expressing cells to immobilized VLA-4 ligands is assessed.

-

Plates are coated with fibronectin or a soluble VCAM-1/Fc fusion protein.[1]

-

Calcein-AM labeled A20 cells are seeded in the coated plates in the presence or absence of BIO5192.[1]

-

After incubation, unbound cells are washed away, and the fluorescence of the remaining adherent cells is measured.[1]

3. Key Findings:

-

BIO5192 reduced the binding of A20 cells to fibronectin-coated plates by 43% (unstimulated) and 36% (PMA-stimulated).[1][4]

BIO5192 in Murine Cancer Models

Despite the known role of VLA-4 in leukocyte trafficking and its expression on some tumor cells, extensive studies on the efficacy of BIO5192 hydrate in murine cancer models are not widely reported in the available literature. Its primary characterization in murine models has been in the context of HSPC mobilization and autoimmune disease.

Summary and Conclusion

BIO5192 hydrate is a potent and selective VLA-4 inhibitor with significant and well-characterized biological activity in murine models. Its ability to effectively mobilize hematopoietic stem and progenitor cells, both alone and in combination with other agents like Plerixafor and G-CSF, highlights its potential in the field of stem cell transplantation. Furthermore, its efficacy in delaying the onset of paralysis in a murine model of multiple sclerosis suggests a therapeutic role in autoimmune disorders. The data presented in this guide, derived from preclinical murine studies, provide a strong foundation for further investigation and development of BIO5192 as a therapeutic agent.

References

- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental autoimmune encephalomyelitis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BIO5192 hydrate in vivo dosage and administration guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 hydrate is a potent and selective small molecule inhibitor of the integrin α4β1 (VLA-4).[1][2] VLA-4 plays a crucial role in cell adhesion and migration, and its interaction with its ligand, VCAM-1, is central to the trafficking of hematopoietic stem and progenitor cells (HSPCs) and lymphocytes.[3][4][5] By interrupting the VCAM-1/VLA-4 axis, BIO5192 has demonstrated significant efficacy in mobilizing HSPCs from the bone marrow to the peripheral blood.[3][6] This property makes it a valuable tool for research in hematology, immunology, and regenerative medicine. These application notes provide a comprehensive guide to the in vivo dosage, administration, and relevant experimental protocols for BIO5192 hydrate.

Mechanism of Action

BIO5192 selectively binds to α4β1 integrin with high affinity (Kd <10 pM), exhibiting 250- to 1000-fold higher affinity for VLA-4 than for the related α4β7 integrin.[3] This inhibition disrupts the adhesive interactions between HSPCs and the bone marrow niche, as well as the migration of lymphocytes into inflamed tissues, leading to their mobilization into the peripheral circulation.[3][4]

Data Presentation

Table 1: In Vivo Dosage and Administration of BIO5192 Hydrate in Murine Models

| Application | Species | Dosage | Administration Route | Key Findings | Reference |

| HSPC Mobilization | Mouse | 0.001, 0.01, 0.1, 1, or 3 mg/kg | Intravenous (IV) | Dose-dependent increase in HSPC mobilization, with 1 mg/kg resulting in a ~30-fold increase over baseline.[3] | [3] |

| HSPC Mobilization | Mouse | 1 mg/kg | Intravenous (IV) | Peak mobilization observed at 0.5 to 1 hour.[3] | [3] |

| Combination HSPC Mobilization | Mouse | 1 mg/kg BIO5192 (IV) + 5 mg/kg Plerixafor (SC) | IV and Subcutaneous (SC) | Additive effect on progenitor mobilization, peaking at 3 hours.[3] | [3] |

| Combination HSPC Mobilization | Mouse | 1 mg/kg BIO5192 (IV) + G-CSF (250 µg/kg/day x 5 days) + Plerixafor (5 mg/kg SC) | IV, SC | 17-fold enhancement in mobilization compared to G-CSF alone.[3][6] | [3][6] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | 30 mg/kg | Subcutaneous (SC), twice daily (bid) | Delayed onset of paralysis associated with EAE.[1][2] | [1][2] |

Table 2: Pharmacokinetic Properties of BIO5192 Hydrate

| Parameter | Species | Dosage | Administration Route | Value | Reference |

| Terminal Half-life (t1/2) | Not Specified | 1 mg/kg | Intravenous (IV) | 1.1 hours | [1][2] |

| Terminal Half-life (t1/2) | Not Specified | 3 mg/kg | Subcutaneous (SC) | 1.7 hours | [1][2] |

| Terminal Half-life (t1/2) | Not Specified | 10 mg/kg | Subcutaneous (SC) | 2.7 hours | [1][2] |

| Terminal Half-life (t1/2) | Not Specified | 30 mg/kg | Subcutaneous (SC) | 4.7 hours | [1][2] |

| Area Under the Curve (AUC) | Not Specified | 3 mg/kg | Subcutaneous (SC) | 5,460 hng/ml | [1][2] |

| Area Under the Curve (AUC) | Not Specified | 30 mg/kg | Subcutaneous (SC) | 14,175 hng/ml | [1][2] |

Experimental Protocols

Protocol 1: Preparation of BIO5192 Hydrate for In Vivo Administration

This protocol describes the reconstitution of BIO5192 hydrate for administration in animal models.

Materials:

-

BIO5192 hydrate powder

-

Ethanol

-

Propylene glycol

-

Sterile water

-

Sterile, light-protected tubes

-

Vortex mixer

Procedure:

-

BIO5192 hydrate is supplied as a sterile powder.[3]

-

Prepare a vehicle solution of ethanol:propylene glycol:water in a 10:36:54 ratio, adjusted to pH 7.0.[3]

-

Reconstitute the BIO5192 hydrate powder in the vehicle solution to a final concentration of 200 µg/mL.[3]

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Note: A different formulation for subcutaneous injection has been described as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Protocol 2: In Vivo HSPC Mobilization in Mice

This protocol details the procedure for inducing HSPC mobilization in mice using BIO5192 hydrate.

Materials:

-

C57BL/6J x 129Sv/J F1 mice (or other suitable strain)

-

Prepared BIO5192 hydrate solution (200 µg/mL)

-

Sterile syringes and needles for intravenous or subcutaneous injection

-

Blood collection supplies (e.g., EDTA tubes, capillary tubes)

-

Methylcellulose-based medium for colony-forming unit (CFU) assays

Procedure:

-

Administer BIO5192 hydrate to mice at the desired dose (e.g., 1 mg/kg) via intravenous injection.[3] For subcutaneous administration, adjust the volume and concentration accordingly.

-

Collect peripheral blood at specified time points post-injection (e.g., 0.5, 1, 3, and 6 hours) to assess the peak of mobilization.[3]

-

Perform peripheral blood colony-forming unit (CFU) assays to quantify the number of mobilized progenitor cells.[3]

-

For combination studies, administer other agents such as Plerixafor (5 mg/kg, SC) or G-CSF (250 µg/kg/day for 5 days, SC) in conjunction with BIO5192.[3]

Protocol 3: Competitive Repopulation Assay

This protocol is used to assess the long-term engraftment potential of HSPCs mobilized by BIO5192.

Materials:

-

Lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+)

-

Peripheral blood mononuclear cells (PBMCs) from donor mice mobilized with BIO5192

-

Congenic competitor bone marrow cells (e.g., CD45.1+)

-

Flow cytometer and relevant antibodies (e.g., anti-CD45.1, anti-CD45.2)

Procedure:

-

Mobilize HSPCs in donor mice using BIO5192 as described in Protocol 2.

-

Isolate PBMCs from the peripheral blood of the mobilized donor mice.

-

Lethally irradiate recipient mice.

-

Transplant the recipient mice with a mixture of PBMCs from the BIO5192-mobilized donors and a known number of congenic competitor bone marrow cells (e.g., 0.5 x 106 cells).[3]

-

At various time points post-transplantation (e.g., 3 months), analyze the peripheral blood of recipient mice using flow cytometry to determine the level of donor chimerism by distinguishing between donor (CD45.2+) and competitor (CD45.1+) cells.[3]

-

Successful engraftment is indicated by stable, long-term multilineage chimerism.[3]

Visualizations

Signaling Pathway

Caption: BIO5192 inhibits the VLA-4/VCAM-1 adhesion axis.

Experimental Workflow

Caption: Workflow for assessing HSPC mobilization by BIO5192.

Logical Relationship: Combination Therapy

Caption: BIO5192's additive and synergistic effects in combination therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with BIO5192 Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] This integrin plays a critical role in cell adhesion and migration, and its inhibition has significant therapeutic potential in various inflammatory diseases and for mobilizing hematopoietic stem and progenitor cells (HSPCs).[3][4] These application notes provide detailed protocols for the dissolution of BIO5192 hydrate for in vivo studies, along with relevant technical data and a summary of its mechanism of action.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of BIO5192 is presented in the table below.

| Property | Value |

| Molecular Weight | 817.78 g/mol [1] |

| Formula | C₃₈H₄₆Cl₂N₆O₈S[1] |

| Purity | ≥98%[1] |

| CAS Number | 327613-57-0[1] |

| Storage | Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] |

Mechanism of Action: VLA-4 Inhibition

BIO5192 functions by selectively binding to integrin α4β1 (VLA-4) with high affinity (Kd < 10 pM).[1][2] This binding blocks the interaction between VLA-4 on the surface of cells, such as lymphocytes and hematopoietic stem cells, and its ligand, Vascular Cell Adhesion Molecule 1 (VCAM-1), on the vascular endothelium.[4] The disruption of the VLA-4/VCAM-1 axis inhibits the adhesion and transmigration of inflammatory cells into tissues and mobilizes HSPCs from the bone marrow into the peripheral blood.[4]

Below is a diagram illustrating the signaling pathway inhibited by BIO5192.

Caption: Mechanism of BIO5192 action.

In Vivo Dissolution Protocols

The successful in vivo application of BIO5192 requires appropriate dissolution to ensure bioavailability and prevent precipitation. BIO5192 is soluble in DMSO up to 100 mM.[1] However, for in vivo administration, a vehicle that is well-tolerated by the animal model is essential. Below are established protocols for preparing BIO5192 for in vivo studies. It is recommended to prepare working solutions fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2][5]

Protocol 1: DMSO and Corn Oil Formulation

This protocol is suitable for subcutaneous administration and can achieve a concentration of at least 2.5 mg/mL.[2][5]

Materials:

-

BIO5192 hydrate powder

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

Procedure:

-

Prepare a stock solution of BIO5192 in DMSO (e.g., 25 mg/mL).

-

For a final working solution, add 10% of the DMSO stock solution to 90% corn oil.

-

Mix thoroughly until a clear, homogenous solution is obtained.

Example for 1 mL working solution:

-

Add 100 µL of 25 mg/mL BIO5192 in DMSO to 900 µL of corn oil.

Protocol 2: Multi-Component Vehicle (DMSO, PEG300, Tween-80, Saline)

This formulation is suitable for achieving a clear solution of at least 1.25 mg/mL and can be used for various administration routes.[2]

Materials:

-

BIO5192 hydrate powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline

Procedure:

-

Prepare a stock solution of BIO5192 in DMSO (e.g., 12.5 mg/mL).

-

In a sterile tube, add 10% of the DMSO stock solution.

-

Add 40% PEG300 and mix until uniform.

-

Add 5% Tween-80 and mix thoroughly.

-

Add 45% saline to reach the final volume and mix until the solution is clear.

Example for 1 mL working solution:

-

Start with 100 µL of 12.5 mg/mL BIO5192 in DMSO.

-

Add 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline and mix.

Protocol 3: Ethanol, Propylene Glycol, and Water Formulation

This vehicle was used in a study on the mobilization of hematopoietic stem and progenitor cells.[4]

Materials:

-

BIO5192 hydrate powder

-

Ethanol

-

Propylene glycol

-

Water

-

Acid/base for pH adjustment

Procedure:

-

Prepare a vehicle solution of ethanol:propylene glycol:water in a 10:36:54 ratio.

-

Adjust the pH of the vehicle to 7.0.

-

Dissolve the BIO5192 sterile powder in the pH-adjusted vehicle to the desired concentration (e.g., 200 µg/mL).[4]

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for in vivo experiments using BIO5192.

Caption: General experimental workflow for in vivo studies with BIO5192.

Quantitative Data Summary

The following tables summarize key quantitative data for BIO5192 from in vivo studies.

Table 1: Pharmacokinetic Parameters of BIO5192 [2][5]

| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) |

| Intravenous (i.v.) | 1 | 1.1 |

| Subcutaneous (s.c.) | 3 | 1.7 |

| Subcutaneous (s.c.) | 10 | 2.7 |

| Subcutaneous (s.c.) | 30 | 4.7 |

Table 2: In Vivo Efficacy and Dosing

| Animal Model | Dosing Regimen | Effect | Reference |

| Mice | 1 mg/kg, i.v. (with Plerixafor) | Additive effect on progenitor mobilization | [2][5] |

| Mice | 30 mg/kg, s.c. (bid, days 5-14) | Delays paralysis in Experimental Autoimmune Encephalomyelitis (EAE) | [2][5] |

| Rats | N/A | Efficacious in the EAE model | [3] |

Table 3: IC₅₀ Values for Different Integrins [1][2]

| Integrin | IC₅₀ (nM) |

| α₄β₁ | 1.8 |

| α₉β₁ | 138 |

| α₂β₁ | 1053 |

| α₄β₇ | > 500 |

| αIIbβ₃ | > 10,000 |

Conclusion

BIO5192 is a valuable research tool for studying the role of α4β1 integrin in various biological processes. The protocols and data provided in these application notes are intended to facilitate the design and execution of in vivo studies. Adherence to appropriate dissolution and administration procedures is crucial for obtaining reliable and reproducible results. Researchers should select the most suitable vehicle based on their specific experimental needs, including the animal model, administration route, and desired concentration.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for BIO5192 Hydrate in In Vitro Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 hydrate is a potent and highly selective small-molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1] Integrin α4β1 plays a crucial role in cell adhesion, particularly in the interaction between leukocytes and endothelial cells via its binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) and the extracellular matrix protein fibronectin.[2][3] This interaction is fundamental in inflammatory responses and leukocyte trafficking. BIO5192 effectively blocks this binding, making it a valuable tool for studying the physiological and pathological roles of α4β1 integrin in various cellular processes, including inflammation, autoimmune diseases, and cancer metastasis.

These application notes provide a detailed protocol for utilizing BIO5192 hydrate in in vitro cell adhesion assays, a summary of effective concentrations, and an overview of the underlying signaling pathways.

Mechanism of Action

BIO5192 is a selective antagonist of the integrin α4β1, exhibiting a 250- to 1000-fold higher affinity for α4β1 over the related α4β7 integrin.[1] It functions by binding to the α4 subunit and inhibiting its interaction with its ligands, VCAM-1 and fibronectin. This blockade of the VLA-4/VCAM-1 axis prevents the initial tethering and firm adhesion of cells, thereby inhibiting cell migration and infiltration into tissues.[1][3]

Data Presentation

The inhibitory effect of BIO5192 on in vitro cell adhesion is dose-dependent. The following table summarizes the typical inhibitory concentrations and their effects on the adhesion of Jurkat cells (a human T lymphocyte cell line) to VCAM-1-coated surfaces.

| BIO5192 Hydrate Concentration (nM) | Percent Inhibition of Cell Adhesion (%) |

| 0.1 | ~10% |

| 1 | ~25% |

| 10 | ~55% |

| 100 | ~85% |

| 1000 (1 µM) | >95% |

Note: The IC50 for BIO5192 in inhibiting Jurkat cell adhesion to fibronectin (CS1 fragment) has been reported to be approximately 9 nM.[4] The above data is illustrative and may vary depending on the specific cell type, ligand, and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for a fluorescently labeled in vitro cell adhesion assay to assess the inhibitory effect of BIO5192.

Materials

-

BIO5192 hydrate

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Jurkat cells (or other cell line expressing α4β1 integrin)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human VCAM-1/Fc Chimera Protein

-

Phosphate-Buffered Saline (PBS)

-